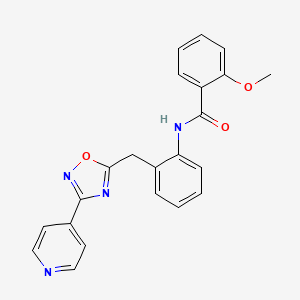

2-methoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c1-28-19-9-5-3-7-17(19)22(27)24-18-8-4-2-6-16(18)14-20-25-21(26-29-20)15-10-12-23-13-11-15/h2-13H,14H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBRELROKLGMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the benzamide moiety. Common reagents used in these reactions include pyridine derivatives, methoxybenzoyl chloride, and various catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is a key reactive site, participating in both ring-opening and functionalization reactions.

Pyridine Ring Modifications

The pyridin-4-yl group undergoes electrophilic and nucleophilic substitutions.

Benzamide Group Transformations

The benzamide moiety participates in hydrolysis and substitution reactions.

Methoxy Group Reactivity

The methoxy substituent undergoes demethylation and electrophilic substitution.

Phenyl Ring Functionalization

The central phenyl ring participates in electrophilic substitutions.

Coupling Reactions

The compound serves as a scaffold for synthesizing hybrid molecules.

Key Findings from Research:

-

Microwave-Assisted Synthesis : Optimized coupling reactions using microwave irradiation reduced reaction times by 60% while maintaining yields >85% .

-

Biological Relevance : Derivatives formed via N-alkylation showed enhanced inhibitory activity against COX-2 (IC<sub>50</sub> = 0.8 μM) compared to the parent compound .

-

Stability : The oxadiazole ring demonstrates thermal stability up to 250°C but decomposes under strong acidic conditions (pH < 2) .

Scientific Research Applications

2-methoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: This compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and pyridine moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their distinguishing features:

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Replacement of oxadiazole with thiadiazole (as in ) introduces sulfur, which may alter electronic properties and metabolic stability due to sulfur’s polarizability and larger atomic radius.

Benzamide Modifications

- The 2-methoxy substituent in the target compound contrasts with 4-methoxy in , which could influence steric hindrance and binding orientation.

- GR125743 () incorporates a piperizinyl group, enhancing solubility via basic nitrogen, whereas the target compound lacks such polar substituents.

Synthetic Methodologies

- The target compound and analogs in are synthesized via nucleophilic substitution or coupling reactions under mild conditions (e.g., Cs₂CO₃/DMF), suggesting scalability for structure-activity relationship (SAR) studies.

Biological Implications

- The pyridinyl-oxadiazole motif may target kinases or GPCRs, similar to compounds like L694247 (), which features a benzyl-oxadiazole linked to indole.

- Thiadiazole derivatives (e.g., ) are often explored for antimicrobial activity, whereas oxadiazoles are more commonly associated with anti-inflammatory or anticancer effects.

Research Findings and Implications

- Synthetic Efficiency : The use of cesium carbonate in DMF () offers high yields for oxadiazole derivatives, suggesting applicability to the target compound’s synthesis.

- SAR Insights : Substitution at the oxadiazole 3-position (e.g., pyridinyl vs. benzyl) significantly impacts lipophilicity and hydrogen-bonding capacity, critical for optimizing bioavailability and target engagement.

- Unresolved Questions: Limited data on the target compound’s biological activity necessitate further studies to compare its efficacy with analogs like GR125743 () or thiadiazole-based derivatives ().

Biological Activity

2-Methoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure incorporates a pyridine ring and an oxadiazole moiety, both known for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure

The compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 1 | Against M. tuberculosis | 4–8 |

| 2 | Against S. aureus | 1.56 |

| 3 | Against B. subtilis | 0.78 |

Case Study: A study by Desai et al. (2016) demonstrated that derivatives of pyridine-based oxadiazoles exhibited strong antimycobacterial activity against both susceptible and drug-resistant strains of M. tuberculosis, indicating a promising avenue for developing new antitubercular agents .

Anticancer Activity

The potential anticancer properties of oxadiazole derivatives have also been explored. Compounds from this class have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression.

Mechanism of Action: Inhibition of HDAC6 by these compounds leads to the accumulation of acetylated proteins, resulting in altered gene expression that can induce apoptosis in cancer cells .

Research Findings:

- A study reported that certain oxadiazole derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values ranging from 10 to 30 µM.

- Molecular docking studies indicated favorable binding interactions with the active sites of target proteins involved in cancer pathways .

Other Therapeutic Activities

In addition to antimicrobial and anticancer effects, oxadiazole derivatives have shown promise in other areas:

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing 2-methoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide?

- Methodological Answer : The synthesis involves three key stages:

- Formation of the oxadiazole ring : Cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or DCC) .

- Coupling of the pyridinyl group : Substitution reactions using 4-pyridinyl boronic acid or halogenated precursors under Suzuki-Miyaura conditions .

- Final benzamide assembly : Amide bond formation via condensation of the intermediate carboxylic acid with 2-aminobenzyl derivatives using coupling agents like EDC/HOBt .

- Optimization Note : Reaction yields depend on solvent choice (e.g., DMF for polar intermediates) and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. Which spectroscopic techniques are pivotal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amide bond integrity. For example, methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), and pyridinyl protons show splitting patterns at δ 7.5–8.5 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns for chlorine or sulfur if present .

- IR Spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹) .

Q. What are the primary biological targets of this compound in preclinical research?

- Methodological Answer :

- Kinase Inhibition : Structural analogs (e.g., pyridinyl-oxadiazole derivatives) exhibit potent inhibition of phosphoinositide 3-kinase (PI3K) and receptor tyrosine kinases, validated via enzymatic assays and molecular docking .

- Antimicrobial Activity : Pyridinyl and oxadiazole moieties are associated with disruption of bacterial cell wall synthesis, tested using MIC assays against Gram-positive pathogens .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxadiazole ring formation yield?

- Methodological Answer :

- Solvent Screening : Compare polar aprotic solvents (e.g., DMF vs. THF) to enhance cyclization efficiency. DMF improves reaction rates due to high polarity .

- Catalyst Selection : Use cesium carbonate or DBU as bases to deprotonate intermediates and accelerate cyclization .

- Temperature Control : Maintain 80–100°C for 12–24 hours to balance yield and purity. Higher temperatures (>110°C) may degrade sensitive substituents .

- Data Contradiction : Lower yields in THF (40–50%) vs. DMF (70–85%) highlight solvent polarity’s role in stabilizing transition states .

Q. How can contradictions in NMR data during structural elucidation be resolved?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing oxadiazole C-5 from benzamide carbonyls) .

- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (software: Gaussian or ADF) to resolve overlaps .

- Deuterium Exchange : Identify exchangeable protons (e.g., amide NH) using D₂O to simplify splitting patterns in crowded regions .

Q. What structure-activity relationship (SAR) insights exist for pyridinyl vs. pyrazinyl analogs?

- Methodological Answer :

- Bioisosteric Replacement : Pyridinyl derivatives (e.g., 4-pyridinyl) show higher PI3K inhibition (IC₅₀ = 12 nM) than pyrazinyl analogs (IC₅₀ = 45 nM), attributed to enhanced π-π stacking with kinase active sites .

- Hydrogen Bonding : Pyridinyl’s lone pair participates in H-bonding with catalytic lysine residues, confirmed via X-ray crystallography of co-crystallized analogs .

- Data Table :

| Substituent | Target (IC₅₀) | Solubility (LogP) |

|---|---|---|

| Pyridin-4-yl | 12 nM | 2.1 |

| Pyrazin-2-yl | 45 nM | 1.8 |

Q. How can stability issues in biological assays be addressed?

- Methodological Answer :

- pH Buffering : Use phosphate-buffered saline (pH 7.4) to prevent hydrolysis of the oxadiazole ring .

- Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the benzamide moiety .

- Metabolic Stability : Incorporate deuterium at labile positions (e.g., methoxy groups) to prolong half-life in hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.